molecular formula C23H35BFNO5 B8154367 tert-Butyl 3-((2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-((2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8154367
M. Wt: 435.3 g/mol
InChI Key: DXQAFXYNPREDSZ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the piperidine ring to its corresponding N-oxide.

  • Reduction: : Reduction of the boronic acid derivative to its corresponding borane.

  • Substitution: : Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: : Various nucleophiles can be used, depending on the desired functional group.

Major Products Formed

  • N-oxide: : Resulting from the oxidation of the piperidine ring.

  • Borane: : Resulting from the reduction of the boronic acid derivative.

  • Substituted derivatives: : Resulting from the substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the boronic acid derivative. Similar compounds include:

  • Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

  • Tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Properties

IUPAC Name

tert-butyl 3-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35BFNO5/c1-21(2,3)29-20(27)26-12-8-9-16(14-26)15-28-19-13-17(10-11-18(19)25)24-30-22(4,5)23(6,7)31-24/h10-11,13,16H,8-9,12,14-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQAFXYNPREDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC3CCCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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